HIF1-α Binding Affinity Comparison: Cyclo(CRLLIF) vs. Cyclo(CRVIIF)
Cyclo(CRLLIF) demonstrates a 4.5-fold higher binding affinity for the HIF1-α PAS-B domain compared to its structural analog, Cyclo(CRVIIF). Both compounds are dual HIF1/2 inhibitors and share the same cyclic hexapeptide scaffold (Cys-Arg-X-X-X-Phe) with the exception of two amino acids in the core motif (Leu-Leu-Ile vs. Arg-Val-Ile). The difference in sequence translates into a KD of 14.5 μM for Cyclo(CRLLIF) versus a KD of 65 μM for Cyclo(CRVIIF) [1].
| Evidence Dimension | Binding Affinity (KD) to HIF1-α PAS-B Domain |
|---|---|
| Target Compound Data | 14.5 μM |
| Comparator Or Baseline | Cyclo(CRVIIF), 65 μM |
| Quantified Difference | 4.5-fold higher affinity |
| Conditions | Fluorescence polarization assay against purified HIF1-α PAS-B domain protein |
Why This Matters
For experiments requiring a dual inhibitor with more balanced or potent HIF1-α engagement relative to other dual-inhibitor peptides, Cyclo(CRLLIF) offers a quantifiably superior affinity profile, reducing the concentration needed for target engagement.
- [1] Ball AT, et al. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. J Am Chem Soc. 2024 Mar 19;146(13):8877–8886. View Source
